3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H7ClO4 It is characterized by the presence of a chloro group, a hydroxy group, and a ketone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid typically involves the chlorination of a suitable phenolic precursor followed by oxidation and subsequent functional group transformations. One common method involves the chlorination of 2-hydroxyacetophenone using thionyl chloride or phosphorus pentachloride to introduce the chloro group. This is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to form the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent adducts with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chloro-5-hydroxyphenyl)propanoic acid: Similar structure with an amino group instead of a ketone group.
2-Fluoro-3-(2-chloro-5-hydroxyphenyl)propanoic acid: Similar structure with a fluoro group instead of a ketone group.
Uniqueness
3-(2-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a chloro and a hydroxy group on the phenyl ring, along with a ketone group
Properties
Molecular Formula |
C9H7ClO4 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
3-(2-chloro-3-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI Key |
GDFNYLVXLUMHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)CC(=O)C(=O)O |
Origin of Product |
United States |
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